proMMP-9 selective inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H25FN4O2 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

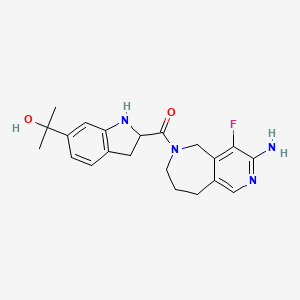

(3-amino-4-fluoro-5,7,8,9-tetrahydropyrido[4,3-c]azepin-6-yl)-[6-(2-hydroxypropan-2-yl)-2,3-dihydro-1H-indol-2-yl]methanone |

InChI |

InChI=1S/C21H25FN4O2/c1-21(2,28)14-6-5-12-8-17(25-16(12)9-14)20(27)26-7-3-4-13-10-24-19(23)18(22)15(13)11-26/h5-6,9-10,17,25,28H,3-4,7-8,11H2,1-2H3,(H2,23,24) |

InChI Key |

AXJKEANQETZYOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=C(CC(N2)C(=O)N3CCCC4=CN=C(C(=C4C3)F)N)C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of proMMP-9 Selective Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of extracellular matrix components. Its dysregulation is implicated in a multitude of pathological processes, including cancer metastasis, neuroinflammation, and autoimmune diseases. Consequently, the development of selective MMP-9 inhibitors has been a significant focus of therapeutic research. A major challenge has been to achieve selectivity over other MMP family members to minimize off-target effects. A novel and promising approach is the selective inhibition of the pro-enzyme (zymogen) form of MMP-9, known as proMMP-9, thereby preventing its conversion to the active enzyme. This guide provides a detailed technical overview of the mechanism of action of proMMP-9 selective inhibitor-1, a representative of a class of allosteric inhibitors that target the zymogen form of MMP-9.

The Activation Cascade of proMMP-9: A Prerequisite for Activity

MMP-9 is secreted as an inactive zymogen, proMMP-9, which requires proteolytic cleavage for its activation. This activation is a tightly regulated, multi-step process involving a cascade of other proteases. Understanding this pathway is crucial to appreciating the mechanism of proMMP-9 selective inhibitors.

The activation of proMMP-9 can be initiated by several matrix metalloproteinases, including MMP-2, MMP-3, and MMP-13.[1] A key initiating enzyme in many cellular contexts is Membrane Type 1-MMP (MT1-MMP). MT1-MMP can activate proMMP-2, which in turn can activate proMMP-9.[2][3] MMP-3 is also a potent activator of proMMP-9.[1][4] This cascade of zymogen activation is often localized to the cell surface, facilitating efficient and spatially controlled MMP-9 activity.[2] The activation process typically involves a sequential two-step cleavage of the pro-domain of proMMP-9. The initial cleavage occurs at Glu-59, generating an intermediate form, followed by a second cleavage at Arg-106 to yield the mature, catalytically active MMP-9.[5]

Tissue inhibitors of metalloproteinases (TIMPs) are endogenous proteins that play a critical role in regulating the activity of MMPs. TIMP-1, for instance, can form a complex with proMMP-9, although the precise role of this complex in activation is not fully understood.[1] TIMP-2, on the other hand, can have a dual role; while it can inhibit active MMPs, it is also required for the MT1-MMP-mediated activation of proMMP-2, which can subsequently activate proMMP-9.[2]

Mechanism of Action: Allosteric Inhibition of Zymogen Activation

A novel class of highly selective MMP-9 inhibitors functions not by targeting the catalytic active site of the mature enzyme, but by preventing the initial activation of the pro-enzyme, proMMP-9. A well-characterized example of such a compound is JNJ0966.[5] This inhibitor exhibits its effect through an allosteric mechanism.

Structural and biochemical studies have revealed that JNJ0966 binds directly to the proMMP-9 zymogen in a structural pocket that is distinct from the catalytic domain.[5][6] This binding site is located in proximity to the zymogen cleavage site near Arg-106.[6] By occupying this allosteric site, the inhibitor is thought to induce a conformational change in the proMMP-9 molecule that renders the cleavage site inaccessible to activating proteases like MMP-3. This prevents the conversion of the inactive zymogen into the catalytically competent enzyme.[5]

The key advantage of this mechanism is the potential for high selectivity. As the allosteric binding pocket is not conserved across all MMP family members, inhibitors targeting this site can achieve a high degree of specificity for MMP-9, avoiding the off-target effects associated with broad-spectrum active site inhibitors.[5] Indeed, JNJ0966 has been shown to have no effect on the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it inhibit the activation of the closely related MMP-2 zymogen.[6]

Quantitative Data on MMP-9 Inhibitors

The potency and selectivity of MMP inhibitors are critical parameters in their development as therapeutic agents. The following table summarizes the inhibitory activities of several compounds against MMP-9 and other MMPs, highlighting the selectivity profile of different inhibitor classes.

| Inhibitor | Target | Inhibition Mechanism | IC50 / Ki | Reference(s) |

| This compound (JNJ0966) | proMMP-9 Activation | Allosteric | IC50 = 440 nM (for inhibition of proMMP-9 activation by catMMP-3) | [5] |

| MMP-9 Inhibitor I | MMP-9 | Active Site | IC50 = 5 nM (for MMP-9); IC50 = 1.05 µM (for MMP-1); IC50 = 113 nM (for MMP-13) | [7][8] |

| SB-3CT | MMP-2, MMP-9 | Active Site | Ki = 13.9 nM (for MMP-2); Ki = 600 nM (for MMP-9) | [9] |

| Marimastat (BB-2516) | Broad Spectrum MMPs | Active Site | IC50 = 3 nM (for MMP-9); IC50 = 5 nM (for MMP-1); IC50 = 6 nM (for MMP-2); IC50 = 9 nM (for MMP-14); IC50 = 13 nM (for MMP-7) | [9] |

| Batimastat (BB-94) | Broad Spectrum MMPs | Active Site | IC50 = 4 nM (for MMP-9); IC50 = 3 nM (for MMP-1); IC50 = 4 nM (for MMP-2); IC50 = 6 nM (for MMP-7); IC50 = 20 nM (for MMP-3) | [9] |

| Ilomastat (GM6001) | Broad Spectrum MMPs | Active Site | Ki = 0.2 nM (for MMP-9); Ki = 0.4 nM (for MMP-1); Ki = 0.5 nM (for MMP-2); Ki = 27 nM (for MMP-3); Ki = 3.7 nM (for MMP-7); Ki = 0.1 nM (for MMP-8); Ki = 3.6 nM (for MMP-12); Ki = 13.4 nM (for MMP-14) | [9] |

| MMP-9-IN-1 | MMP-9 PEX domain | Exosite | Kd = 2.1 µM | [9] |

Experimental Protocols

The characterization of proMMP-9 selective inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action, potency, and selectivity. Below are detailed methodologies for key experiments.

proMMP-9 Activation Assay using a Fluorogenic Substrate

This assay is designed to quantify the ability of a compound to inhibit the activation of proMMP-9 by a specific activating protease.

Principle: Recombinant human proMMP-9 is incubated with a catalytically active activating enzyme, such as MMP-3. The resulting activation of MMP-9 is measured by the cleavage of a fluorescently quenched gelatin substrate (DQ-gelatin). In the presence of an inhibitor of proMMP-9 activation, the generation of active MMP-9 is reduced, leading to a decrease in the fluorescence signal.

Materials:

-

Recombinant human proMMP-9

-

Catalytically active MMP-3 (catMMP-3)

-

DQ-gelatin (fluorescent substrate)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test compound (proMMP-9 selective inhibitor)

-

Broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control for inhibition of the active enzyme

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control inhibitor (GM6001).

-

Add recombinant proMMP-9 to each well.

-

Add catalytically active MMP-3 to initiate the activation of proMMP-9.

-

Incubate the plate at 37°C for a predetermined time to allow for proMMP-9 activation.

-

Add the DQ-gelatin substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC-labeled gelatin).

-

Record fluorescence intensity over time.

-

Calculate the rate of substrate cleavage for each condition.

-

Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-9, and to differentiate between the pro-enzyme, intermediate, and active forms based on their molecular weight.

Principle: Proteins in a sample are separated by SDS-PAGE in a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the SDS is removed, and the gel is incubated in a buffer that allows for enzymatic activity. MMP-9 will digest the gelatin in the area where it has migrated, resulting in a clear band against a stained background.

Materials:

-

Samples containing MMP-9 (e.g., conditioned media from cell cultures)

-

SDS-PAGE equipment

-

Polyacrylamide gels containing gelatin (e.g., 10%)

-

Sample buffer (non-reducing)

-

Running buffer

-

Rinsing buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Prepare samples in non-reducing sample buffer. Do not boil the samples, as this will denature the enzyme.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, remove the gel and rinse it with the rinsing buffer to remove SDS and allow the enzyme to renature.

-

Incubate the gel in the incubation buffer at 37°C for 12-24 hours to allow for gelatin digestion.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate the location of gelatinolytic activity. The molecular weights of the bands can be used to identify proMMP-9, the intermediate form, and the active form of MMP-9.

Thermal Stability Assay (ThermoFluor®)

This high-throughput screening method is used to identify compounds that bind to a target protein by measuring changes in the protein's thermal stability.

Principle: The stability of a protein against thermal denaturation is measured in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic residues, resulting in an increase in fluorescence. A compound that binds to the protein will typically increase its thermal stability, shifting the melting temperature (Tm) to a higher value.

Materials:

-

Purified recombinant proMMP-9

-

Fluorescent dye (e.g., SYPRO Orange)

-

Test compounds

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

-

In a multi-well PCR plate, add purified proMMP-9, the fluorescent dye, and the test compounds at various concentrations.

-

Seal the plate and place it in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature while continuously monitoring the fluorescence in each well.

-

The resulting data will show a sigmoidal curve of fluorescence intensity versus temperature for each well.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve.

-

Calculate the change in melting temperature (ΔTm) in the presence of the test compound compared to the vehicle control. A significant positive ΔTm indicates binding of the compound to the protein.

Conclusion

The development of proMMP-9 selective inhibitors represents a significant advancement in the field of MMP-targeted therapeutics. By allosterically inhibiting the activation of the pro-enzyme, these compounds can achieve a high degree of selectivity, potentially overcoming the limitations of previous generations of broad-spectrum MMP inhibitors. The methodologies outlined in this guide provide a framework for the identification and characterization of such inhibitors, paving the way for the development of novel and more effective treatments for a range of diseases driven by aberrant MMP-9 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of proMMP-9 by a plasmin/MMP-3 cascade in a tumor cell model. Regulation by tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ≥93% (HPLC), solid, MMP-9 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

Allosteric Inhibition of proMMP-9 Zymogen Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase implicated in a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1] The activity of MMP-9 is tightly regulated, primarily through the activation of its inactive zymogen precursor, proMMP-9.[2] Dysregulation of proMMP-9 activation can lead to excessive proteolytic activity, contributing to disease progression.[3][4] Traditional MMP inhibitors targeting the active site have been hampered by a lack of specificity due to the highly conserved nature of the catalytic domain across the MMP family.[4] This has spurred the development of allosteric inhibitors that target distinct sites on the enzyme, offering a promising avenue for achieving selective MMP-9 inhibition.[1] This technical guide provides an in-depth overview of the allosteric inhibition of proMMP-9 zymogen activation, detailing the activation cascade, mechanisms of allosteric modulation, relevant experimental protocols, and quantitative data on known inhibitors.

The ProMMP-9 Activation Cascade: A Complex Signaling Network

ProMMP-9 is secreted as an inactive zymogen, maintained in a latent state by a "cysteine-switch" mechanism where a cysteine residue in the pro-domain coordinates with the catalytic zinc ion.[2] Activation requires the proteolytic removal of the pro-domain, a multi-step process initiated by various proteases.[1][5]

Several signaling pathways can converge to activate proMMP-9. A prominent pathway involves a cascade of other MMPs.[6] Membrane-type 1 MMP (MT1-MMP) can activate proMMP-2, which in turn can directly activate proMMP-9.[7] Another key activator is MMP-3 (stromelysin-1), which can be activated by plasmin.[5][8] The activation of proMMP-9 is a sequential two-step process, with an initial cleavage generating an intermediate form, followed by a second cleavage that yields the fully active enzyme.[1]

The activity of these activating proteases is also tightly regulated, in part by Tissue Inhibitors of Metalloproteinases (TIMPs).[8] For instance, TIMP-2 plays a dual role; it is required for the MT1-MMP-mediated activation of proMMP-2, but at higher concentrations, it can inhibit MMP activity.

Below is a diagram illustrating the key players and their interactions in the proMMP-9 activation cascade.

Caption: Signaling pathway of proMMP-9 zymogen activation.

Allosteric Inhibition of ProMMP-9 Activation

Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that modulates the enzyme's activity. In the context of proMMP-9, allosteric inhibitors can prevent the conformational changes necessary for the activating proteases to access the cleavage sites on the pro-domain.[1][2] This mechanism offers a significant advantage in terms of selectivity, as allosteric sites are generally less conserved than active sites among MMP family members.[1][4]

Two notable examples of allosteric inhibitors of proMMP-9 activation are the small molecule JNJ0966 and the monoclonal antibody GS-5745.

-

JNJ0966: This compound binds to a structural pocket near the zymogen cleavage site (Arg-106) of proMMP-9.[1] This binding event sterically hinders the access of activating proteases like MMP-3 and trypsin, thereby inhibiting the conversion of proMMP-9 to its active form.[1] JNJ0966 has been shown to be highly selective for MMP-9 and does not inhibit the catalytic activity of active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[1]

-

GS-5745: This humanized monoclonal antibody also targets a region near the junction of the pro-domain and the catalytic domain, distal to the active site.[2][3] By binding to this exosite, GS-5745 prevents the proteolytic processing of proMMP-9 by activators like MMP-3.[2] Furthermore, it can also allosterically inhibit the activity of already active MMP-9.[2]

The following diagram illustrates the general mechanism of allosteric inhibition of proMMP-9 activation.

References

- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biovendor.com [biovendor.com]

- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Unlocking Precision: A Technical Guide to the Structural Basis of proMMP-9 Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components. Its dysregulation is implicated in a multitude of pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases. As a therapeutic target, MMP-9 has been the subject of intense investigation. However, the development of clinically successful inhibitors has been hampered by a lack of selectivity, leading to off-target effects and dose-limiting toxicities. This is largely due to the high degree of conservation within the catalytic domains of the MMP family.

This in-depth technical guide explores the structural basis for achieving selectivity in the inhibition of the pro-enzyme form of MMP-9 (proMMP-9). By targeting the inactive zymogen, novel inhibitory mechanisms can be exploited, offering a promising avenue for the development of highly selective and potent therapeutic agents. This guide provides a comprehensive overview of the structural features of proMMP-9 that enable selective targeting, summarizes quantitative data for key inhibitors, details relevant experimental protocols, and visualizes the intricate signaling pathways involving this crucial enzyme.

Structural Domains of proMMP-9: The Blueprint for Selectivity

proMMP-9 is a multi-domain enzyme, and understanding the structure and function of each domain is paramount for designing selective inhibitors.[1]

-

Propeptide Domain: This N-terminal domain maintains the latency of the enzyme. A conserved cysteine residue within this domain coordinates with the catalytic zinc ion, blocking the active site.[1] Inhibition of the proteolytic cleavage that removes this domain is a key strategy for preventing MMP-9 activation.

-

Catalytic Domain: This domain contains the conserved zinc-binding motif (HEXXHXXGXXH) responsible for the enzyme's proteolytic activity. While highly homologous across the MMP family, subtle differences in the S1' subsite, a pocket that accommodates the P1' residue of the substrate, can be exploited for selective inhibitor design.[2]

-

Fibronectin Type II (FnII) Repeats: Unique to gelatinases (MMP-2 and MMP-9), these three domains are inserted within the catalytic domain and are crucial for the binding of gelatin and other substrates. Targeting these exosites offers a promising strategy for achieving selectivity over other MMPs that lack these domains.

-

Hinge Region: A flexible linker that connects the catalytic domain to the hemopexin domain.

-

Hemopexin-like (PEX) Domain: This C-terminal domain is involved in substrate recognition, homodimerization, and interactions with other proteins, including inhibitors like Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) and cell surface receptors such as CD44. The unique structure of the PEX domain provides an attractive target for developing highly selective, non-catalytic inhibitors.

Strategies for Achieving Selective proMMP-9 Inhibition

Several innovative strategies have emerged to overcome the challenge of selective MMP-9 inhibition. These approaches move beyond targeting the conserved active site and instead exploit the unique structural features of proMMP-9.

Allosteric Inhibition of Zymogen Activation

This strategy involves targeting a binding site distinct from the catalytic cleft to prevent the conformational changes required for proMMP-9 activation. This approach offers a high degree of selectivity as the allosteric sites are often less conserved than the active site.

A notable example is the small molecule JNJ0966 , which binds to a pocket near the cleavage site of the pro-domain, thereby inhibiting the conversion of proMMP-9 to its active form.[3][4] JNJ0966 demonstrates high selectivity for proMMP-9 and does not inhibit the catalytic activity of active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.[3]

Another example is the humanized monoclonal antibody GS-5745 (Andecaliximab) . This antibody binds to a region at the junction of the pro-domain and the catalytic domain, distal to the active site. This binding both prevents the activation of proMMP-9 and allosterically inhibits the activity of the mature enzyme.[5]

Targeting Exosites within the Fibronectin Type II Repeats

The three FnII repeats within the catalytic domain of proMMP-9 serve as exosites for substrate binding and are essential for the degradation of substrates like gelatin and type IV and V collagens.[6] Since these domains are absent in most other MMPs, they represent an attractive target for developing selective inhibitors. Inhibitors designed to bind to these exosites can selectively block the binding of specific substrates without affecting the catalytic activity towards other substrates.

Inhibition of the Hemopexin Domain

The PEX domain of proMMP-9 plays a crucial role in non-proteolytic functions, including cell migration and signaling, through its interaction with cell surface receptors like CD44 and integrins. Inhibitors that target the PEX domain can disrupt these interactions and abrogate the downstream signaling pathways, offering a novel, non-catalytic mechanism of inhibition. This approach is highly selective due to the significant structural diversity of PEX domains among different MMPs.

Quantitative Data on proMMP-9 Inhibitors

The following tables summarize the inhibitory potency and selectivity of key proMMP-9 inhibitors.

Table 1: Allosteric Inhibitors of proMMP-9 Activation

| Inhibitor | Type | Target | IC50 / Ki | Selectivity Notes | Reference |

| JNJ0966 | Small Molecule | proMMP-9 Activation | IC50 = 440 nM (vs. MMP-3 activation) | No inhibition of active MMP-1, -2, -3, -9, -14. Does not inhibit proMMP-1, -2, -3 activation. | [3] |

| IC50 = 429 nM (vs. trypsin activation) | [3] | ||||

| GS-5745 | Monoclonal Antibody | proMMP-9 | Ki < 1 pM | >500-fold selectivity for MMP-9 over other MMPs. | [7] |

| Active MMP-9 | IC50 = 0.16 nM | [7] |

Table 2: Active Site-Directed and Exosite-Binding Inhibitors with MMP-9 Selectivity

| Inhibitor | Type | Target | IC50 / Ki | Selectivity Profile | Reference |

| SB-3CT | Small Molecule | Active MMP-2 & MMP-9 | Ki (MMP-2) = 13.2 nM | Selective for gelatinases. | [8] |

| Ki (MMP-9) = 600 nM | |||||

| MMP-9 Inhibitor I | Small Molecule | Active MMP-9 | - | Selective for MMP-9. | [8] |

| Engineered SPINK2 Variants | Protein | Active MMP-9 | Ki = low nM range | Highly selective for MMP-9 over a panel of 12 other MMPs. | [9][10][11][12] |

| α1(I)715–721 THP | Peptide | Active MMP-2 & MMP-9 | Ki (MMP-2) = 52 µM | Inhibits gelatinolysis but not triple-helical peptidase activity. | [13] |

| Ki (MMP-9) = 54 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of proMMP-9 inhibitors.

Gelatin Zymography for Assessing MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9.

Protocol:

-

Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.

-

Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin as a substrate.

-

Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is incubated in a developing buffer containing Ca2+ and Zn2+ at 37°C to allow for gelatin degradation by the active MMPs.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

-

Analysis: The intensity of the clear bands can be quantified using densitometry to determine the relative amount of active MMP-9.

proMMP-9 Activation Assay

This assay is used to screen for inhibitors that prevent the conversion of proMMP-9 to its active form.

Protocol:

-

Reagents: Recombinant proMMP-9, an activating protease (e.g., MMP-3 or trypsin), the test inhibitor, and a fluorogenic MMP-9 substrate (e.g., DQ-gelatin).

-

Reaction Setup: In a microplate, incubate proMMP-9 with the activating protease in the presence and absence of the test inhibitor for a defined period.

-

Substrate Addition: Add the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by active MMP-9 results in an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the amount of active MMP-9. The IC50 value of the inhibitor can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Resonance Energy Transfer (FRET) Assay for MMP-9 Activity

FRET-based assays provide a sensitive and continuous method for measuring MMP-9 activity.

Protocol:

-

Reagents: Active MMP-9, a specific FRET peptide substrate for MMP-9, and the test inhibitor. The FRET peptide contains a fluorophore and a quencher on opposite sides of the cleavage site.

-

Reaction Setup: In a microplate, incubate active MMP-9 with the test inhibitor for a short period.

-

Substrate Addition: Initiate the reaction by adding the FRET peptide substrate.

-

Fluorescence Measurement: Continuously monitor the increase in fluorescence. Cleavage of the peptide by MMP-9 separates the fluorophore from the quencher, leading to an increase in fluorescence.

-

Data Analysis: The initial reaction velocity is determined from the linear phase of the fluorescence curve. The Ki or IC50 value of the inhibitor can be determined by analyzing the reaction rates at different inhibitor concentrations.

Signaling Pathways Involving proMMP-9

proMMP-9 is not only an ECM-degrading enzyme but also a key signaling molecule. Its expression and activity are tightly regulated by a complex network of signaling pathways, and in turn, it can modulate various cellular processes.

Upstream Regulation of proMMP-9 Expression

The transcription of the MMP-9 gene is induced by a variety of extracellular signals, including growth factors (e.g., TGF-β, PDGF, FGF), cytokines (e.g., TNF-α, IL-1β), and interactions with the ECM. These signals activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which converge on the activation of transcription factors like NF-κB, AP-1, and Sp-1.[3][14] These transcription factors then bind to the promoter region of the MMP-9 gene, initiating its transcription.

Downstream Signaling Mediated by proMMP-9

Beyond its enzymatic functions, proMMP-9 can act as a signaling molecule by interacting with cell surface receptors. For instance, the binding of proMMP-9 to CD44 can trigger intracellular signaling cascades that promote cell migration and survival.[15] This non-catalytic function of proMMP-9 highlights the importance of targeting the protein itself, in addition to its enzymatic activity.

Active MMP-9 can also modulate signaling pathways by cleaving and activating or inactivating various signaling molecules, including growth factors, cytokines, and their receptors. For example, MMP-9 can release membrane-bound growth factors like VEGF, thereby promoting angiogenesis.

Conclusion

The development of selective proMMP-9 inhibitors represents a significant advancement in the field of MMP-targeted therapies. By moving beyond the highly conserved active site and exploiting the unique structural features of the pro-enzyme, researchers can design inhibitors with superior selectivity and potentially improved safety profiles. The strategies of allosteric inhibition, exosite targeting, and inhibition of the hemopexin domain have shown great promise in preclinical studies. The detailed experimental protocols and an understanding of the complex signaling networks involving proMMP-9 provided in this guide will be invaluable for researchers and drug development professionals working to translate these promising strategies into effective clinical therapies for a range of diseases driven by aberrant MMP-9 activity. The continued exploration of the structural and functional intricacies of proMMP-9 will undoubtedly pave the way for the next generation of highly selective and efficacious MMP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of proMMP-9 in Neuroinflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Double-Edged Sword of MMP-9 in the Central Nervous System

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[1][2] Within the central nervous system (CNS), their activity is tightly regulated. However, in the context of neuroinflammatory diseases, this balance is often disrupted. Among the MMPs, Matrix Metalloproteinase-9 (MMP-9), or gelatinase B, has garnered significant attention for its profound involvement in the pathology of conditions like ischemic stroke, traumatic brain injury (TBI), multiple sclerosis (MS), and Alzheimer's disease (AD).[3][4]

MMP-9 is secreted as an inactive zymogen, proMMP-9 (92 kDa), which requires proteolytic cleavage for activation.[4][5] Under pathological conditions, various stimuli trigger the conversion of proMMP-9 to its active form (82 kDa), initiating a cascade of events that includes blood-brain barrier (BBB) breakdown, immune cell infiltration, demyelination, and neuronal damage.[6][7] This guide provides an in-depth examination of the role of proMMP-9, from its activation mechanisms to its function in specific neuroinflammatory diseases, and outlines key experimental protocols for its study and potential therapeutic strategies for its inhibition.

The Activation of proMMP-9: A Critical Control Point

The conversion of latent proMMP-9 to its active form is the rate-limiting step for its enzymatic activity. This process is initiated by the disruption of the "cysteine switch," a bond between a cysteine residue in the pro-domain and the catalytic zinc ion.[8] This disruption can be triggered by other proteases or chemical modification.

Key activators in the CNS include:

-

Other MMPs: MMP-3 (stromelysin-1) is a potent activator of proMMP-9.[9][10][11]

-

Serine Proteases: Tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) can activate plasmin, which in turn activates proMMP-9.[9][12]

-

Chemical Modification: Reactive oxygen species (ROS) and nitric oxide (NO) can directly activate proMMP-9 through S-nitrosylation.[9][10]

The activation cascade is a complex process often involving multiple inflammatory mediators. Cytokines such as TNF-α and IL-1β stimulate the transcription of the MMP-9 gene via transcription factors like NF-κB and AP-1, leading to increased synthesis of the pro-enzyme.[11][13]

Pathophysiological Roles of MMP-9 in Neuroinflammatory Diseases

Once activated, MMP-9 contributes to the pathology of several major neuroinflammatory disorders by degrading key structural and signaling proteins.

Ischemic Stroke

Following an ischemic event, MMP-9 expression is rapidly elevated, contributing significantly to secondary brain injury.[9]

-

Blood-Brain Barrier (BBB) Disruption: MMP-9 degrades type IV collagen, a primary component of the microvascular basal lamina, and tight junction proteins like occludin and claudin.[2][10][14] This loss of BBB integrity leads to vasogenic edema, hemorrhagic transformation, and infiltration of peripheral leukocytes.[9][12]

-

Pro-inflammatory Actions: Leukocyte-derived MMP-9, particularly from neutrophils, promotes further recruitment of inflammatory cells to the ischemic site in a positive feedback loop, exacerbating neuronal injury.[14]

-

Biphasic Role: While acutely detrimental, MMP-9 also participates in neurovascular remodeling and recovery during the later phases (7-14 days post-stroke).[9]

Traumatic Brain Injury (TBI)

TBI triggers a significant and sustained increase in proMMP-9 levels, which can remain elevated for up to a week post-injury.[15]

-

Secondary Injury Cascade: The activation of MMP-9 is a critical factor in the secondary injury phase that follows the initial trauma.[15] It contributes to vasogenic edema, neuronal loss, and dendritic degeneration.[15][16]

-

Cellular Sources: In damaged areas, MMP-9 is expressed by neurons, inflammatory cells, and cells in the basement membrane of blood vessels.[16]

-

Biomarker Potential: High concentrations of MMP-9 in the plasma and cerebrospinal fluid (CSF) of TBI patients are predictive of poor outcomes.[16]

Multiple Sclerosis (MS)

MMP-9 is a key effector in the pathogenesis of MS, facilitating the entry of autoreactive immune cells into the CNS.

-

Immune Cell Infiltration: The breakdown of the BBB by MMP-9 is one of the earliest steps in the formation of MS lesions, allowing T-cells and monocytes to cross into the brain parenchyma.[6][7]

-

Demyelination and Axonal Damage: MMP-9 can directly degrade myelin basic protein (MBP), contributing to demyelination.[6] This axonal damage is a major cause of irreversible neurological impairment.[6]

-

Disease Activity Marker: Elevated levels of MMP-9 in the serum and CSF of MS patients correlate with disease activity, BBB leakage, and the formation of new lesions.[17][18][19]

Alzheimer's Disease (AD)

In AD, the role of MMP-9 is complex, with evidence suggesting both detrimental and potentially protective functions.

-

Aβ Plaque Association: MMP-9 expression is elevated in neurons, senile plaques, and neurofibrillary tangles in the AD brain.[20][21] It can be induced by amyloid-β (Aβ) peptides and may contribute to Aβ-induced neuronal death.[17][22]

-

Degradation of Aβ: Conversely, some studies show that MMP-9 can degrade Aβ peptides and compact plaques, suggesting a potential role in clearance.[20][22]

-

NGF Metabolism: MMP-9 has been shown to degrade mature nerve growth factor (mNGF).[20] Increased MMP-9 activity in AD and mild cognitive impairment (MCI) may lead to reduced mNGF levels, contributing to the degeneration of cholinergic neurons and cognitive decline.[20]

Quantitative Data: proMMP-9/MMP-9 Levels in Disease

The measurement of proMMP-9 and active MMP-9 in patient samples, particularly CSF and serum/plasma, serves as a valuable biomarker for disease activity and prognosis.

| Disease State | Sample Type | Analyte | Patient Concentration (mean ± SD) | Control Concentration (mean ± SD) | Key Finding | Citation(s) |

| Traumatic Brain Injury (Severe) | CSF | proMMP-9 | Elevated at Time of Arrival | Not Detected | MMP-9 is significantly elevated in CSF post-trauma. | [23] |

| Traumatic Brain Injury (Severe) | Plasma | proMMP-9 | No significant change vs. control | 148.8 ± 117.2 ng/mL | Plasma levels did not significantly change in the first 72h. | [23] |

| Multiple Sclerosis (Relapsing-Remitting) | Serum | Active MMP-9 | 10.1 ± 11.2 ng/mL (Active Disease) | 1.1 ± 1.6 ng/mL (NIND) | Serum active MMP-9 levels are significantly increased in patients with clinical and MRI disease activity. | [24] |

| Multiple Sclerosis | CSF | Active MMP-9 | 0.9 ± 1.1 ng/mL | 0.3 ± 0.5 ng/mL (NIND) | CSF active MMP-9 is elevated in MS compared to non-inflammatory controls. | [24] |

| Neuromyelitis Optica (NMO) | Serum | MMP-9 | 425.4 ± 204.0 ng/mL | 258.1 ± 112.1 ng/mL | Serum MMP-9 is significantly higher in NMO patients than in controls. | [25] |

| Neuro-Behçet's Disease | CSF | MMP-9 | 1.12 ± 0.35 ng/mL | 0.28 ± 0.11 ng/mL (NIND*) | CSF MMP-9 levels and the MMP-9/TIMP-1 ratio are significantly increased. | [26] |

| HIV Dementia | CSF | proMMP-9 | Activity detected in 9 of 16 patients | Activity detected in 0 of 11 controls | MMP-9 activity is more frequently detectable in the CSF of individuals with HIV dementia. | [27] |

*NIND: Non-Inflammatory Neurological Disorders

Experimental Protocols for proMMP-9/MMP-9 Analysis

Accurate assessment of MMP-9 levels and activity is critical for both research and clinical applications. The following are standard methodologies.

Gelatin Zymography for MMP-9 Activity Detection

This technique detects the gelatinolytic activity of MMP-9 in biological samples.

Methodology:

-

Sample Preparation: Collect CSF, plasma, serum, or tissue homogenates. Determine total protein concentration using a BCA or Bradford assay. Mix samples with non-reducing SDS-PAGE sample buffer (do not boil).

-

Electrophoresis: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel co-polymerized with 1 mg/mL gelatin. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100) at room temperature with gentle agitation to remove SDS.

-

Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) at 37°C for 18-24 hours.

-

Staining & Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The proMMP-9 (92 kDa) and active MMP-9 (82 kDa) forms can be distinguished by their molecular weight.

MMP-9 Activity Assay (ELISA-based)

This assay quantifies the concentration of active MMP-9 or total MMP-9 (active + pro-form).

Methodology:

-

Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for human MMP-9.

-

Sample Incubation: Add standards, controls, and biological samples to the wells. Incubate to allow MMP-9 to bind to the immobilized antibody. Wash the plate to remove unbound material.

-

Activation Step (for Total MMP-9): To measure total MMP-9, add a solution of p-aminophenylmercuric acetate (APMA) to the wells to activate the captured proMMP-9.[28][29] For measuring only the endogenously active MMP-9, add assay buffer instead.[28] Incubate for 1.5-2 hours at 37°C.

-

Substrate Reaction: Add a detection enzyme and a specific chromogenic substrate. The active MMP-9 (either endogenous or APMA-activated) cleaves the substrate, leading to a color change.

-

Measurement: Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the concentration of active or total MMP-9 based on the standard curve.

Fluorescence-Based Activity Assay

This method provides a kinetic measurement of MMP-9 activity using a fluorogenic substrate.

Methodology:

-

Activation (Optional): ProMMP-9 in the sample can be activated using APMA (1 mM) for 2 hours at 37°C as a positive control or to measure total potential activity.[30][31]

-

Reaction Setup: In a 96-well plate, mix the sample containing MMP-9 with an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).[30]

-

Initiate Reaction: Add a pro-fluorescent MMP-9 substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., λex 320 nm, λem 405 nm) at regular intervals (e.g., every 5 minutes) for 1.5 hours.[30]

-

Analysis: The rate of fluorescence increase is directly proportional to the MMP-9 activity in the sample.

Therapeutic Targeting of MMP-9

Given its central role in pathology, MMP-9 is a compelling therapeutic target for neuroinflammatory diseases.[4][32][33] The goal is to inhibit its detrimental proteolytic activity, thereby preserving BBB integrity and reducing neuroinflammation.

Inhibitor Classes:

-

Broad-Spectrum MMP Inhibitors: Tetracycline derivatives like minocycline and doxycycline have shown promise in clinical trials for MS and stroke.[34][35] They have IC₅₀ values in the micromolar range but are not specific to MMP-9, which can lead to off-target effects.[34]

-

Selective Gelatinase Inhibitors: Compounds like SB-3CT are mechanism-based, highly selective inhibitors of gelatinases (MMP-2 and MMP-9). In a mouse model of TBI, SB-3CT treatment effectively attenuated MMP-9 activity, reduced lesion volumes, and improved long-term neurobehavioral outcomes.[15]

-

Endogenous Inhibitors: Tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-1, are the natural endogenous inhibitors of MMP-9.[9] The balance between MMP-9 and TIMP-1 is a critical determinant of net proteolytic activity.[36]

Despite promising preclinical data, the development of MMP inhibitors has been challenging. Early clinical trials in oncology failed, largely due to a lack of specificity and a poor understanding of the complex biology of MMPs.[1] Future strategies will likely focus on developing highly selective inhibitors and novel delivery systems that can target MMP-9 activity with spatiotemporal precision within the diseased CNS microenvironment.[37][38]

Conclusion and Future Directions

ProMMP-9 stands at a critical nexus in the progression of neuroinflammatory diseases. Its activation unleashes a potent enzymatic activity that drives key pathological processes, including the breakdown of the blood-brain barrier and the promotion of inflammatory cascades. The consistent elevation of MMP-9 across a range of CNS disorders underscores its value as both a biomarker of disease activity and a high-priority therapeutic target.

Future research should focus on dissecting the biphasic roles of MMP-9 to better define the therapeutic window for intervention.[9] The development of next-generation, highly selective MMP-9 inhibitors, potentially coupled with CNS-targeted delivery systems, holds considerable promise for mitigating the devastating consequences of neuroinflammation and offering new hope for patients with these challenging diseases.

References

- 1. Mmp-9 inhibitors in the brain: can old bullets shoot new targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The significance of matrix metalloproteinase (MMP)-2 and MMP-9 in the ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MMP-9 Inhibition: a Therapeutic Strategy in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Significance of Matrix Metalloproteinases in the Immunopathogenesis and Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MMP-9, a Potential Target for Cerebral Ischemic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Matrix metalloproteinases as therapeutic targets for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Implications of MMP9 for Blood Brain Barrier Disruption and Hemorrhagic Transformation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinase 9 in Epilepsy: The Role of Neuroinflammation in Seizure Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury | PLOS One [journals.plos.org]

- 16. Developmental Regulation of Matrix Metalloproteinases in Response to Multifactorial, Severe Traumatic Brain Injuries during Immaturity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Association Study between Functional Polymorphisms of MMP9 Gene Promoter and Multiple Sclerosis Susceptibility in an Iranian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]

- 20. Increased Matrix Metalloproteinase-9 Activity in Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. austinpublishinggroup.com [austinpublishinggroup.com]

- 22. Matrix Metalloproteinases and Their Multiple Roles in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Elevation of MMP-3 and MMP-9 in CSF and Blood in Patients with Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cerebrospinal fluid and serum levels and intrathecal production of active matrix metalloproteinase-9 (MMP-9) as markers of disease activity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Elevated levels of MMP-9 and TIMP-1 in the cerebrospinal fluid of neuro-Behçet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sjulsonlab.org [sjulsonlab.org]

- 28. quickzyme.com [quickzyme.com]

- 29. biovendor.com [biovendor.com]

- 30. 2.2. Detection of MMP9 Activity via Fluorescence Assay [bio-protocol.org]

- 31. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Matrix Metalloproteinase-9 inhibitors as therapeutic drugs for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Marine pharmacology: therapeutic targeting of matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 35. biomedres.us [biomedres.us]

- 36. Blood Brain Barrier Disruption in Humans is Independently Associated with Increased Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

proMMP-9 activation pathways in cancer metastasis

An In-depth Technical Guide to proMMP-9 Activation Pathways in Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer invasion and metastasis.[1][2] MMP-9 is secreted as an inactive zymogen, proMMP-9, and its activation is a tightly regulated, pivotal event in the metastatic cascade.[1][3] Understanding the intricate pathways that lead to the conversion of proMMP-9 to its active form is essential for the development of targeted anti-cancer therapies. This guide provides a detailed overview of the primary proMMP-9 activation mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

The Structure of proMMP-9

ProMMP-9 is a 92 kDa protein composed of several distinct domains: a propeptide domain that maintains latency, a catalytic domain containing the zinc-binding site, three fibronectin type II-like repeats, and a C-terminal hemopexin-like domain.[1][2][4] Activation is classically achieved by the disruption of the "cysteine switch," an interaction between a cysteine residue in the propeptide and the zinc ion in the catalytic site, which is typically initiated by proteolytic cleavage of the pro-domain.[1][4][5]

Major proMMP-9 Activation Pathways

The activation of proMMP-9 is not a singular event but rather a cascade involving multiple proteases, cell surface receptors, and signaling molecules, often localized within the tumor microenvironment.

The MT1-MMP/MMP-2 Activation Axis

One of the most well-characterized pathways for proMMP-9 activation on the cell surface involves a cascade initiated by Membrane Type 1-MMP (MT1-MMP, or MMP-14) and mediated by MMP-2 (gelatinase A).[6][7]

-

Pro-MMP-2 Activation: MT1-MMP, a transmembrane protease, forms a complex with Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). This complex then acts as a receptor for proMMP-2, docking it to the cell surface. An adjacent, TIMP-free MT1-MMP molecule then cleaves the pro-domain of the captured proMMP-2, generating active MMP-2.[6][8]

-

Pro-MMP-9 Activation by MMP-2: The newly activated MMP-2 can then directly cleave and activate proMMP-9.[6][9][10] This process is often localized to the cell surface, where proMMP-9 can be concentrated by binding to receptors such as CD44 or a complex involving TIMP-1 and ADAM10.[7][9][11] This colocalization enhances the efficiency of the activation cascade.[6]

Activation by Other Proteases

While the MT1-MMP/MMP-2 axis is a major pathway, other proteases can also directly activate proMMP-9.

-

MMP-3 (Stromelysin-1): MMP-3 is a potent activator of proMMP-9.[1][6] It can cleave the pro-peptide, leading to the active 82 kDa form of MMP-9.[1][12]

-

Plasmin: The plasminogen activation system can contribute to proMMP-9 activation. Plasmin, generated from plasminogen, can activate proMMP-3, which in turn activates proMMP-9.[1][4]

-

Cathepsin K: In acidic microenvironments, such as those found in tumors or sites of bone resorption, Cathepsin K has been shown to cleave and activate proMMP-9.[13]

-

Other MMPs: Several other MMPs, including MMP-13 and MMP-17, have also been implicated in proMMP-9 activation.[4][14]

References

- 1. MMP9 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of MMP‐9 by membrane type‐1 MMP/MMP‐2 axis stimulates tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a novel 82 kDa proMMP-9 species associated with the surface of leukaemic cells: (auto-)catalytic activation and resistance to inhibition by TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix-metalloproteinase-9 is cleaved and activated by Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Selective proMMP-9 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of selectively inhibiting the pro-enzyme (zymogen) form of matrix metalloproteinase-9 (proMMP-9). Dysregulated MMP-9 activity is a key factor in the pathogenesis of numerous diseases, including cancer, neuroinflammatory disorders, and cardiovascular conditions.[1][2][3] Traditional broad-spectrum MMP inhibitors have failed in clinical trials primarily due to a lack of specificity and dose-limiting toxicities.[4][5] A newer, more promising strategy is to selectively target the inactive proMMP-9 to prevent its conversion to the active, proteolytic enzyme, offering a more targeted therapeutic approach with potentially fewer side effects.[4][6]

The Rationale for Selective proMMP-9 Inhibition

MMP-9 is secreted as a 92-kDa inactive zymogen, proMMP-9.[1] Its activation is a critical step in its pathological function and involves the proteolytic removal of the N-terminal propeptide domain, which contains a "cysteine switch" that blocks the catalytic zinc ion.[1][7] This activation can be triggered by other proteases like MMP-3 (stromelysin-1) and plasmin.[1][8] By targeting the zymogen form, selective inhibitors can prevent the initiation of this activation cascade, offering a highly specific mechanism of action that avoids interfering with the activity of other MMPs or the already active MMP-9, which may have physiological roles.[4][5]

The therapeutic potential of this approach stems from the multifaceted role of MMP-9 in disease progression. In cancer, MMP-9 facilitates tumor invasion, metastasis, and angiogenesis by degrading the extracellular matrix (ECM) and basement membranes.[1][9] In inflammatory and autoimmune diseases, MMP-9 contributes to tissue damage and inflammation by processing cytokines and chemokines to more active forms and facilitating immune cell migration.[2][10] In cardiovascular diseases, it is implicated in the pathogenesis of aortic aneurysms and atherosclerosis.[1][3]

Quantitative Data on Selective proMMP-9 Inhibitors

A number of selective proMMP-9 inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selective proMMP-9 Inhibitors

| Inhibitor | Type | Target | Assay | IC50 / Ki | Citation(s) |

| JNJ0966 | Small Molecule (allosteric) | proMMP-9 activation | Trypsin-induced proMMP-9 activation | 429 nM (IC50) | [4] |

| catMMP-3-induced proMMP-9 activation | Significant inhibition at 10 µM | [4] | |||

| Catalytic activity of active MMP-9 | DQ-gelatin assay | No inhibition | [4] | ||

| GS-5745 (Andecaliximab) | Humanized Monoclonal Antibody (allosteric) | Human MMP-9 | DQ-gelatin assay | 46 pM (IC50) | [6] |

| Mouse MMP-9 | DQ-gelatin assay | Not inhibitory | [6] | ||

| Rat MMP-9 | DQ-gelatin assay | 1.1 nM (IC50) | [6] | ||

| AB0041 | Monoclonal Antibody | Human and Rat MMP-9 | Gelatin and small peptide substrate assays | hMMP-9: 0.16 nM (IC50), rMMP-9: 0.28 nM (IC50) | [6] |

| AB0046 | Monoclonal Antibody | Mouse MMP-9 | Gelatin and small peptide substrate assays | 0.17 nM (IC50) | [6] |

| Engineered SPINK2 Inhibitors | Protein-based | Active MMP-9 | Enzyme assay with peptide substrate | Low single-digit nM (Ki) | [11] |

| Compound 25 | Natural Product | Active MMP-9 | Quenched fluorogenic substrate assay | 13.4 µM (IC50) | [7] |

| Sappanol | Natural Product | Active MMP-9 | Cell-based assays (migration and proliferation) | Effective inhibition in CCRCC cells | [12][13] |

| Sventenin | Natural Product | Active MMP-9 | In silico screening | High binding affinity | [12] |

Table 2: Preclinical Efficacy of Selective proMMP-9 Inhibition

| Inhibitor | Disease Model | Animal Model | Key Findings | Citation(s) |

| JNJ0966 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Significantly diminished clinical disease score with oral administration (10 and 30 mg/kg). | [4] |

| GS-5745 (using murine surrogate AB0046) | Dextran Sodium Sulfate (DSS)-induced Colitis | Mouse | Reduced disease severity. | [6] |

| Surgical Orthotopic Xenograft Model of Colorectal Carcinoma | Mouse | Decreased tumor growth and incidence of metastases. | [6] |

Signaling Pathways and Mechanisms of Action

The expression and activity of MMP-9 are regulated by complex signaling networks. Selective inhibition of proMMP-9 activation intercepts these pathways at a critical juncture.

MMP-9 Activation Cascade

The activation of proMMP-9 from its latent state is a key regulatory step. Several proteases can initiate this process. The diagram below illustrates a common activation pathway involving MMP-3.

References

- 1. MMP9 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Matrix-metalloproteinase-9 is cleaved and activated by Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interaction of Inhibitors with Pro-Matrix Metalloproteinase-9 (proMMP-9)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular interactions between inhibitors and the pro-enzyme form of matrix metalloproteinase-9 (proMMP-9). It details the structure of proMMP-9, its activation pathways, and the mechanisms by which inhibitors can prevent its conversion to the active, proteolytic enzyme. The focus is on providing a technical resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this critical area of drug development.

The Structure of proMMP-9: A Latent Protease

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix.[1] Its dysregulation is implicated in numerous pathologies, including cancer, inflammatory conditions, and cardiovascular diseases.[2] MMP-9 is secreted as an inactive zymogen, proMMP-9, which requires proteolytic cleavage for activation.[3][4] This latent state is crucial for preventing unwanted tissue degradation.

The structure of human proMMP-9 is a multi-domain protein comprising:

-

Propeptide Domain: This N-terminal domain is essential for maintaining latency. It contains a conserved cysteine residue within a "cysteine switch" motif (PRCGVPD) that coordinates with the zinc ion in the catalytic domain, blocking the active site.[1][4][5]

-

Catalytic Domain: This domain contains the active site with a catalytic zinc ion coordinated by three histidine residues (HEXXHXXGXXH motif).[1][4] It is responsible for the enzyme's proteolytic activity upon activation. Inserted within this domain are:

-

O-glycosylated Domain (Hinge Region): This flexible linker connects the catalytic domain to the hemopexin domain.[2][6]

-

Hemopexin-like (PEX) Domain: The C-terminal PEX domain is involved in substrate recognition and binding to natural inhibitors, such as Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[2][7][8]

The proMMP-9 Activation Cascade

Activation of proMMP-9 is a tightly regulated, multi-step process involving a cascade of other proteases. The "cysteine switch" is disrupted, exposing the catalytic site. This typically involves at least two proteolytic cleavage events.[9]

Key activators include:

-

MMP-3 (Stromelysin-1): A potent activator that cleaves the propeptide.[4][10][11]

-

MMP-2 (Gelatinase A): Can also activate proMMP-9, often as part of a cell-surface activation axis involving MT1-MMP.[12][13]

-

MMP-13 (Collagenase 3): Can be activated by MT1-MMP and subsequently activate proMMP-9.[3][10]

-

Membrane Type-1 MMP (MT1-MMP): Initiates a cell-surface activation cascade, often by activating proMMP-2.[10][12]

-

Plasmin: Generated from plasminogen, plasmin can activate proMMP-3, which in turn activates proMMP-9.[1][11]

The following diagram illustrates the primary pathways for proMMP-9 activation.

Inhibitor Interactions with proMMP-9

Targeting the pro-enzyme form of MMP-9 offers a promising strategy for achieving inhibitor selectivity, a major challenge that led to the failure of broad-spectrum, active-site-directed MMP inhibitors in clinical trials.[9] By preventing activation, these inhibitors act upstream in the proteolytic cascade.

Allosteric Inhibition of Zymogen Activation

A novel and highly selective mechanism of inhibition involves small molecules that bind to an allosteric site on the proMMP-9 zymogen, preventing its conversion to the active form.

The best-characterized example is JNJ0966 . This compound was identified through screening for molecules that bind directly to proMMP-9.[9][14]

-

Binding Site: JNJ0966 binds to a pocket on proMMP-9 near the Arg-106 cleavage site, which is the secondary cleavage site required for full activation. It does not chelate the catalytic zinc ion.[9]

-

Mechanism: The binding of JNJ0966 is thought to induce a conformational change that hinders access by activating proteases like MMP-3. It effectively locks the zymogen in an activation-resistant state, inhibiting the maturation from the 92 kDa pro-form to the 82 kDa active form.[9] This approach provides high selectivity for MMP-9 over other MMPs due to lower sequence conservation at allosteric sites compared to the highly conserved active site.[9][14]

Natural Inhibition by TIMPs

Tissue Inhibitors of Metalloproteinases (TIMPs) are the primary endogenous regulators of MMP activity. TIMP-1 can form a non-covalent, high-affinity complex with proMMP-9.[7][8]

-

Binding Site: TIMP-1 binds to the C-terminal hemopexin (PEX) domain of proMMP-9.[5] This interaction occurs before secretion, with the complex being stored in the Golgi apparatus.[5]

-

Mechanism: While this binding prevents proMMP-9 from being activated, the N-terminus of the bound TIMP-1 remains free to inhibit other active MMPs.[5][7] This dual function makes the proMMP-9/TIMP-1 complex a reservoir of both latent protease and active inhibitor.

Quantitative Data on MMP-9 Inhibitors

The following table summarizes quantitative data for various compounds that inhibit either proMMP-9 activation or the activity of the mature enzyme. It is critical to distinguish between these two modes of action when evaluating inhibitors.

| Inhibitor | Target Form | Inhibition Mechanism | IC50 / Ki | Cell Line / Assay Condition | Reference |

| JNJ0966 | proMMP-9 | Allosteric; prevents activation by MMP-3 | IC50 = 440 nM | DQ-gelatin activation assay | [9] |

| JNJ0966 | proMMP-9 | Allosteric; prevents activation by trypsin | IC50 = 429 nM | DQ-gelatin activation assay | [9] |

| TIMP-1 | Active MMP-9 | Competitive; active site binding | IC50 = 1 nM | Activated 94 kDa proMMP-9 | [15] |

| TIMP-1 | Active MMP-9 | Competitive; active site binding | IC50 = 82 nM | Activated 82 kDa proMMP-9 | [15] |

| GM6001 | Active MMP-9 | Broad-spectrum; zinc chelation | IC50 = 0.45 nM | Catalytically active MMP-9 | [9] |

| GM6001 | Active MMP-9 | Broad-spectrum; zinc chelation | IC50 = 0.8 nM | Activated 82 kDa proMMP-9 | [15] |

| Compound 8 | Active MMP-9 | Zinc chelation | IC50 = 3.3 - 3.8 nM | MDA-MB231, Caco-2 cells | [16] |

| Compound 25 | Active MMP-9 | Active site binding | IC50 = 13.4 µM | Fluorogenic substrate assay | [17] |

| Compound 26 | Active MMP-9 | Active site binding | IC50 = 26.94 µM | In vitro assessment | [16] |

| EGCG/ECG | proMMP-9 & Active MMP-9 | Active site binding (predicted) | Not specified | Pulmonary artery smooth muscle cells | [18] |

Key Experimental Protocols

Investigating the interaction of inhibitors with proMMP-9 requires a suite of biochemical and biophysical assays. Below are detailed methodologies for three key experiments.

Protocol: Gelatin Zymography for Assessing proMMP-9 Activation

This technique is used to visualize the different forms of MMP-9 (pro, intermediate, active) based on their molecular weight and gelatinolytic activity. It is invaluable for observing the inhibition of pro-enzyme activation.

Methodology:

-

Sample Preparation: Incubate recombinant proMMP-9 (e.g., 50 ng/ml) with an activating protease (e.g., active MMP-3) in the presence and absence of the test inhibitor at various concentrations. Incubate at 37°C for a set time course (e.g., 0, 1, 2, 4 hours).

-

Electrophoresis: Mix samples with a non-reducing Laemmli sample buffer (without β-mercaptoethanol or boiling) to preserve protein structure. Load samples onto a polyacrylamide gel (e.g., 10%) co-polymerized with gelatin (e.g., 1 mg/ml).

-

SDS-PAGE: Run the gel at 4°C to separate proteins by size.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature to remove SDS and allow enzymes to renature.

-

Development: Incubate the gel overnight (16-18 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35).

-

Staining & Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour. Destain with a solution of methanol and acetic acid until clear bands appear against a blue background.

-

Analysis: Gelatinolytic activity will appear as clear bands where the gelatin has been digested. The molecular weights of the bands correspond to proMMP-9 (92 kDa), the intermediate form (86 kDa), and the fully active form (82 kDa). Inhibition of activation is observed as a reduction or absence of the lower molecular weight bands in the presence of the inhibitor.[9][15]

Protocol: Fluorogenic Substrate Assay for Quantifying Inhibition

This is a high-throughput method to measure the enzymatic activity of MMP-9 and quantify the potency (IC50) of inhibitors that prevent its activation.

Methodology:

-

Activation Mixture: In a 96-well plate, prepare a reaction mix containing proMMP-9 and an activating enzyme (e.g., catalytic domain of MMP-3).

-

Inhibitor Addition: Add the test inhibitor (e.g., JNJ0966) at a range of concentrations to the wells. Include controls with no inhibitor and no activating enzyme.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to allow for proMMP-9 activation and inhibition.

-

Substrate Addition: Add a profluorescent MMP-9 substrate, such as DQ-Gelatin (dye-quenched gelatin), to each well.[19] This substrate fluoresces upon cleavage.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (e.g., λex 320 nm, λem 405 nm) kinetically over time (e.g., every 5 minutes for 1.5 hours).[19]

-

Data Analysis: Calculate the rate of reaction (RFU/min) for each concentration of the inhibitor. Plot the rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol: Workflow for Screening and Validation of proMMP-9 Inhibitors

The discovery of novel, selective proMMP-9 inhibitors often follows a structured workflow, starting with high-throughput screening and followed by detailed validation assays.

Conclusion and Future Outlook

The inhibition of proMMP-9 activation represents a sophisticated and highly promising strategy for the development of next-generation MMP-targeted therapeutics. By shifting focus from the conserved catalytic active site to more unique allosteric sites or domains on the zymogen, it is possible to achieve a much higher degree of selectivity, thereby avoiding the off-target effects that have plagued previous MMP inhibitors. The discovery of allosteric inhibitors like JNJ0966 validates this approach and opens new avenues for drug design.[9] Future research will likely focus on identifying additional allosteric pockets and developing a wider range of molecules, including small molecules, peptides, and antibodies, that can specifically stabilize the latent conformation of proMMP-9, offering a safer and more effective means of controlling its pathological activity.

References

- 1. MMP9 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]

- 8. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of proMMP-9 by a plasmin/MMP-3 cascade in a tumor cell model. Regulation by tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of a novel 82 kDa proMMP-9 species associated with the surface of leukaemic cells: (auto-)catalytic activation and resistance to inhibition by TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of MMP-9 by green tea catechins and prediction of their interaction by molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of proMMP-9 Selective Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical landscape for selective inhibitors targeting the zymogen form of Matrix Metalloproteinase-9 (proMMP-9). Historically, the clinical development of MMP inhibitors has been hindered by a lack of specificity, leading to off-target effects and dose-limiting toxicities, such as musculoskeletal syndrome.[1][2][3] The field has since pivoted towards designing highly selective inhibitors. Targeting the inactive proenzyme, or zymogen, of MMP-9 represents a novel and promising strategy to achieve superior selectivity, preventing the enzyme from becoming active rather than blocking its catalytic site after activation.[1][4]

MMP-9 is a zinc-dependent endopeptidase critically involved in remodeling the extracellular matrix (ECM).[5] Its dysregulation is implicated in a wide array of pathologies, including cancer metastasis, neuroinflammatory diseases, and inflammatory bowel disease.[2][4][5] Inhibiting the activation of proMMP-9 offers a therapeutic approach that preserves the function of other closely related MMPs, thereby avoiding the toxicity associated with broad-spectrum inhibitors.[2][4]

Core Concept: The proMMP-9 Activation Pathway

proMMP-9 is secreted as a 92 kDa inactive zymogen. Its latency is maintained by a pro-domain containing a "cysteine-switch" motif, where a cysteine residue coordinates with the catalytic zinc ion, blocking the active site.[5] Activation is a sequential, two-step process initiated by various proteases, most notably MMP-3 (stromelysin-1).[4]

-

Step 1: Intermediate Formation. An initial cleavage of the pro-domain results in an 86 kDa intermediate form.[4]

-

Step 2: Full Activation. A second cleavage event removes the remainder of the pro-domain, generating the fully active 82 kDa MMP-9 enzyme.[4]

This multi-step activation cascade provides a unique window for therapeutic intervention before the enzyme becomes catalytically competent.

References

- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 2. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]